N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the nitration of 2-methylphenyl compounds to introduce nitro groups. This is followed by sulfonation to attach the sulfonamide group. Common reagents used in these reactions include nitric acid, sulfuric acid, and various sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
- 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide
- N-(2-methyl-5-nitrophenyl)methanesulfonamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
16939-25-6 |
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Molecular Formula |
C13H11N3O6S |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O6S/c1-9-5-6-11(16(19)20)8-13(9)14-23(21,22)12-4-2-3-10(7-12)15(17)18/h2-8,14H,1H3 |
InChI Key |
UEOWDZALSKFUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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